Piperidine-3,4-dicarboxylic acid hydrochloride

Description

Nomenclature and Identification

Piperidine-3,4-dicarboxylic acid hydrochloride is a heterocyclic organic compound with systematic IUPAC name This compound . Its molecular formula is C₇H₁₂ClNO₄ , and it has a molecular weight of 209.63 g/mol . The compound is recognized by several identifiers:

- CAS Registry Number : 1461706-33-1

- MDL Number : MFCD25970458

- InChI Code : 1S/C₇H₁₁NO₄·ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H

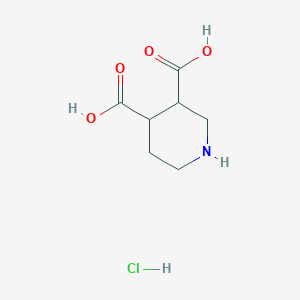

The SMILES notation for its structure is O=C(C1CNCCC1C(=O)O)O.[H]Cl , reflecting the piperidine ring with carboxylic acid groups at positions 3 and 4 and a hydrochloride salt. Its stereoisomer, (3S)-piperidine-3,4-dicarboxylic acid, has been documented with distinct chiral properties (CID 69745346).

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₇H₁₂ClNO₄ | |

| CAS No. | 1461706-33-1 | |

| Molecular Weight | 209.63 g/mol | |

| SMILES | O=C(C1CNCCC1C(=O)O)O.[H]Cl |

Historical Context in Chemical Research

This compound emerged as a subject of interest in the late 20th century alongside advances in heterocyclic chemistry. Early synthesis methods focused on hydrogenation of pyridine derivatives. For example, palladium-on-carbon catalysts were used to reduce pyridine-3,4-dicarboxylate esters under hydrogen gas, yielding the saturated piperidine backbone.

A pivotal development was the enantioselective synthesis of related piperidine dicarboxylic acids, such as (3S,4R)-3-hydroxypiperidine-4-carboxylic acid, which highlighted the compound’s potential as a chiral building block. Innovations in one-pot azide reductive cyclization and cobalt-catalyzed carbonylation further streamlined its production, enabling applications in pharmaceutical intermediates.

Significance in Organic Chemistry

This compound serves as a versatile scaffold in organic synthesis due to its dual carboxylic acid groups and rigid piperidine ring. Key applications include:

- Pharmaceutical Intermediates : It is a precursor to bioactive molecules, such as antiviral agents and neuromodulators. For instance, piperidine derivatives are integral to sodium alginate/poly(vinyl alcohol) films with antimicrobial properties.

- Chiral Resolution : The stereochemistry of its carboxylic acid groups enables use in asymmetric synthesis. Patent EP1146029A1 describes optical resolution methods for piperidine carboxylic acids, critical for producing enantiopure drugs.

- Metabolic Studies : Its structural similarity to endogenous amino acids like teneraic acid (piperidine-2,6-dicarboxylic acid) links it to neurotransmitter biosynthesis pathways.

Table 2: Synthetic Routes to Piperidine-3,4-Dicarboxylic Acid Derivatives

Classification Within Heterocyclic Compounds

This compound belongs to the piperidine family, a six-membered saturated heterocycle with one nitrogen atom. Under the Harmonized System (HS) code 293332 , it is classified as a heterocyclic compound containing an unfused pyridine ring. Its dicarboxylic acid substituents place it in the subclass of functionalized piperidines , which are prized for their pharmacological relevance.

The compound’s zwitterionic potential —due to protonation of the piperidine nitrogen and deprotonation of carboxylic acids—enhances its solubility and reactivity in aqueous media. This property is exploited in drug delivery systems, where modified piperidine derivatives improve bioavailability.

Properties

IUPAC Name |

piperidine-3,4-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-2-8-3-5(4)7(11)12;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNZVKXTIGONTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461706-33-1 | |

| Record name | piperidine-3,4-dicarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Data Table 1: Hydrolysis Reaction Parameters

| Parameter | Specification | Remarks |

|---|---|---|

| Reaction temperature | 60–65°C | Optimal for hydrolysis and stereoselectivity |

| Hydrochloric acid concentration | 28–35% w/w | Ensures efficient hydrolysis |

| Reactant molar ratio | 1:4 (formamide: acid) | Maximizes yield |

| Reaction time | Not specified | Typically several hours |

Cyclization and Decarboxylation of Piperidine Derivatives

Another approach involves cyclization of suitable intermediates, such as piperidin-4-one derivatives, followed by decarboxylation to generate the target compound:

- Starting Material : Piperidin-4-one hydrochloride, obtained via condensation of 4-piperidone with aldehydes or acids.

- Reaction Conditions : Catalytic hydrogenation or reductive amination under mild conditions, often using palladium catalysts or sodium triacetoxyborohydride.

- Process : The intermediate undergoes hydrolysis and amidation, followed by decarboxylation to form Piperidine-3,4-dicarboxylic acid hydrochloride.

Data Table 2: Cyclization and Decarboxylation Parameters

| Parameter | Specification | Remarks |

|---|---|---|

| Catalyst | Palladium on carbon or sodium triacetoxyborohydride | Selective reduction and amidation |

| Temperature | Room temperature to 100°C | For cyclization and hydrolysis |

| Solvent | Dimethylformamide (DMF), methanol | Solvent choice influences yield |

| Reaction time | 6–12 hours | Dependent on specific conditions |

Synthesis via Reductive Amination and Derivative Formation

Research indicates that derivatives of Piperidine-3,4-dicarboxylic acid can be synthesized via reductive amination of quinoline derivatives or related compounds, followed by hydrolysis and amidation steps:

- Method : Reaction of substituted quinoline-4-carboxylic acids with piperidin-4-one hydrochloride in the presence of coupling reagents such as HATU, leading to complex derivatives which can be hydrolyzed to the target acid.

Data Table 3: Reductive Amination and Derivatization

| Parameter | Specification | Remarks |

|---|---|---|

| Reagents | HATU, triethylamine, piperidin-4-one hydrochloride | For coupling and cyclization |

| Solvent | DMF or DMSO | Ensures solubility |

| Reaction temperature | Room temperature to 6 hours | For optimal coupling |

| Post-reaction hydrolysis | Acidic or basic conditions | To yield free Piperidine-3,4-dicarboxylic acid |

Industrial-Scale Synthesis via Catalytic Hydrogenation

A well-established industrial route involves hydrogenation of pyridine derivatives:

- Starting Material : Pyridine or substituted pyridines, which are hydrogenated over nickel catalysts to form piperidine derivatives.

- Hydrogenation Conditions : Temperatures of 90–100°C and pressures of 4–5 MPa, using palladium or nickel catalysts.

- Subsequent Steps : Oxidation, hydrolysis, and decarboxylation lead to this compound.

Data Table 4: Catalytic Hydrogenation Parameters

| Parameter | Specification | Remarks |

|---|---|---|

| Catalyst | Nickel or palladium | For hydrogenation of pyridine |

| Temperature | 90–100°C | Optimal for hydrogenation |

| Pressure | 4–5 MPa | Ensures complete hydrogenation |

| Reaction time | 3–4 hours | For complete conversion |

Summary of Preparation Methods

| Method | Key Features | Advantages |

|---|---|---|

| Hydrolysis of formamides in HCl | Chiral resolution, simple, cost-effective | High atom economy, avoids chiral resolving agents |

| Cyclization of piperidin-4-one derivatives | Mild conditions, versatile, scalable | Efficient for industrial synthesis |

| Reductive amination of quinoline derivatives | Produces complex derivatives, later hydrolyzed | Enables synthesis of functionalized derivatives |

| Catalytic hydrogenation of pyridines | Industrial scale, high yield, well-established | Cost-effective, scalable, high purity |

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are crucial in drug design and development. Specifically, piperidine-3,4-dicarboxylic acid hydrochloride serves as a key intermediate in synthesizing various pharmaceuticals.

Key Uses:

- Synthesis of Analgesics and Anti-inflammatory Drugs: The compound is utilized to create drugs that alleviate pain and reduce inflammation. Its structure allows for modifications that enhance biological activity.

- Antipsychotic Medications: Research has shown that piperidine derivatives can be transformed into effective antipsychotic agents, such as Melperone, through innovative synthetic pathways involving piperidine-3,4-dicarboxylic acid .

Chemical Synthesis

This compound is a versatile building block in organic chemistry, facilitating the creation of more complex molecules.

Synthetic Pathways:

- Building Block for Complex Molecules: this compound is employed in various synthetic routes to develop new chemical entities with potential therapeutic effects.

- Catalytic Hydrogenation: Recent advancements have demonstrated the use of piperidine derivatives in catalytic hydrogenation processes to yield biologically active substances efficiently .

Biochemical Research

The compound aids researchers in studying enzyme interactions and metabolic pathways.

Research Focus:

- Enzyme Interaction Studies: The unique properties of this compound allow scientists to explore its role in biochemical pathways and enzyme catalysis.

- Metabolic Pathway Elucidation: Studies utilizing this compound have contributed to understanding how certain drugs are metabolized within biological systems .

Material Science

Piperidine derivatives are being explored for their potential applications in developing new materials.

Material Applications:

- Polymer Development: The compound's chemical structure is investigated for use in creating polymers with specific properties, which can be beneficial in various industrial applications.

- Coatings and Composites: Research indicates potential uses in formulating coatings that require specific chemical characteristics for enhanced performance .

Agrochemical Formulations

This compound is also being studied for its role in agrochemicals.

Agrochemical Applications:

- Pesticides and Herbicides Development: The compound contributes to developing safer and more effective agrochemical products, focusing on environmental sustainability .

Case Studies

Mechanism of Action

The mechanism of action of piperidine-3,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Variable Substituents

1-Methylpiperidine-3,4-dicarboxylic Acid Hydrochloride

- CAS : 1956307-96-2

- Molecular Formula: C₉H₁₄ClNO₄

- Molecular Weight : 223.67 g/mol

- Key Difference : Methyl group at the 1-position of the piperidine ring.

- Similarity Score : 0.97 (structural similarity to the parent compound) .

3-Ethylpiperidine-3-carboxylic Acid Hydrochloride

- CAS : 116140-23-9

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- Key Difference : Single carboxylic acid group at position 3 and an ethyl substituent .

4-(Diphenylmethoxy)piperidine Hydrochloride

Heterocyclic Analogs with Different Ring Systems

Pyrrolidine-3,4-dicarboxylic Acid Hydrochloride

- CAS : 1807938-89-1

- Molecular Formula: C₆H₁₀ClNO₄

- Molecular Weight : 195.6 g/mol

- Key Differences :

Pyridine-3,4-dicarboxylic Acid

Substitution Position Isomers

Piperidine-3,5-dicarboxylate Derivatives

Comparative Data Table

Key Research Findings

- Physicochemical Properties : this compound’s smaller molecular weight (209.63 g/mol) compared to bulkier analogs like 4-(diphenylmethoxy)piperidine HCl (303.83 g/mol) suggests higher solubility in polar solvents .

- Coordination Chemistry : Dicarboxylic acid derivatives (e.g., pyridine-3,4-dicarboxylic acid) are widely used in metal-organic frameworks (MOFs) due to their ability to act as multidentate ligands . Piperidine analogs may offer enhanced flexibility in MOF design .

- Toxicity and Safety: Piperidine hydrochlorides generally exhibit acute toxicity, but data gaps exist for the 3,4-dicarboxylic acid variant. Related compounds like 3-(2-methylphenoxy)piperidine HCl require stringent handling protocols (e.g., P261, P305+P351+P338) .

Biological Activity

Piperidine-3,4-dicarboxylic acid hydrochloride (PDCA-HCl) is a compound characterized by its two carboxylic acid functional groups on the piperidine ring, which enhances its biological activity and reactivity. This article explores the biological activities associated with PDCA-HCl, including its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H12ClNO4

- Molecular Weight : 209.63 g/mol

- Structure : Contains two carboxyl groups at the 3 and 4 positions of the piperidine ring.

The presence of dual carboxyl groups allows PDCA-HCl to participate in various chemical reactions, making it a versatile intermediate in pharmaceutical synthesis and research applications .

Antipsychotic Properties

Research has indicated that piperidine derivatives, including PDCA-HCl, exhibit antipsychotic properties. These compounds interact with neurotransmitter systems, potentially modulating their activity to treat conditions such as schizophrenia and bipolar disorder. For instance, studies have shown that certain piperidine derivatives can influence dopamine receptor activity, which is crucial for managing psychotic symptoms .

Anticoagulant Effects

PDCA-HCl has also been explored for its anticoagulant properties. The compound's ability to affect coagulation pathways suggests potential applications in preventing thromboembolic disorders. Research indicates that it may inhibit specific enzymes involved in the coagulation cascade, thus reducing the risk of blood clots .

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of piperidine derivatives on various cancer cell lines. For example, a study found that certain piperidine-based compounds induced senescence-like phenotypic changes in melanoma cells without significant cytotoxicity to normal cells. The effective concentration (EC50) and inhibitory concentration (IC50) values for these compounds were determined, showcasing their potential as anticancer agents .

| Compound | EC50 (μM) | IC50 (μM) |

|---|---|---|

| Compound 1 | 1.24 | 0.88 |

| Compound 2 | 0.75 | 0.60 |

This table summarizes the senescence-inducing and antiproliferative activities of selected piperidine derivatives against melanoma cells .

The biological activity of PDCA-HCl is largely attributed to its ability to interact with various biological targets:

- Neurotransmitter Receptors : PDCA-HCl may modulate neurotransmitter systems by binding to receptors such as dopamine and serotonin receptors.

- Enzymatic Inhibition : The compound's structural features allow it to inhibit specific enzymes involved in metabolic pathways relevant to cancer progression and coagulation .

Case Studies

- Melanoma Treatment : A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce senescence in melanoma cells. The lead compound demonstrated significant antiproliferative activity with low toxicity to normal cells, indicating its therapeutic potential .

- Antiviral Activity : Research has also identified piperidine derivatives as promising candidates for antiviral therapies. For instance, certain piperidine compounds showed potent inhibitory activity against HIV-1 protease, demonstrating their potential in treating viral infections .

Q & A

Q. What protocols ensure compliance with GHS regulations when handling this compound?

- Methodological Answer : Classify the compound under GHS Category 2 for skin/eye irritation based on structural analogs. Label containers with hazard pictograms (e.g., corrosive symbol) and precautionary statements (e.g., “Avoid inhalation”). Maintain safety data sheets (SDS) with toxicity data, even if extrapolated from similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.